molecular formula C21H36O10 B1264572 (R)-Linalyl beta-vicianoside

(R)-Linalyl beta-vicianoside

Cat. No. B1264572
M. Wt: 448.5 g/mol
InChI Key: OKNPZRJNRSGKME-HUHXKEGASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3,7-dimethyl-1,6-octadien-3-yl 6-O-alpha-L-arabinopyranosyl-beta-D-glucopyranoside is an O-acyl carbohydrate.

Scientific Research Applications

Identification in Plants

(R)-Linalyl beta-vicianoside has been identified in various plants. In Davallia trichomanoides Blume, a fern, it was identified as (R)-vicianin, a cyanogenic glycoside, through spectroscopy and hydrolysis methods (Lizotte & Poulton, 1986). Similarly, it has been isolated from green tea leaves (Camellia sinensis) as a glycosidic aroma precursor, suggesting its role in the aroma of tea (Nishikitani et al., 1996). Additionally, it was found in flower buds of Gardenia jasminoides, indicating its importance in the plant's aroma profile (Watanabe et al., 1994).

Role in Aroma Precursors and Glycosides

(R)-Linalyl beta-vicianoside has been studied for its role in the formation of aroma precursors. Research on green tea leaves showed it as a potential precursor for tea aroma (Nishikitani et al., 1996). Furthermore, an analysis of glycosidically bound aroma precursors in tea leaves identified it as a significant component, highlighting its contribution to the flavor profile of tea (Wang et al., 2000).

Other Applications

(R)-Linalyl beta-vicianoside has also been researched in various other contexts. For instance, its hydrolysis by specific enzymes in seeds of Vicia angustifolia was studied, showing its biochemical processing in plants (Ahn et al., 2007). Additionally, its presence in Averrhoa carambola L. (star fruit) was investigated, although it showed no potent activity in certain biological assays (Yang et al., 2019).

properties

Product Name

(R)-Linalyl beta-vicianoside

Molecular Formula

C21H36O10

Molecular Weight

448.5 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(3R)-3,7-dimethylocta-1,6-dien-3-yl]oxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol

InChI

InChI=1S/C21H36O10/c1-5-21(4,8-6-7-11(2)3)31-20-18(27)16(25)15(24)13(30-20)10-29-19-17(26)14(23)12(22)9-28-19/h5,7,12-20,22-27H,1,6,8-10H2,2-4H3/t12-,13+,14-,15+,16-,17+,18+,19-,20-,21-/m0/s1

InChI Key

OKNPZRJNRSGKME-HUHXKEGASA-N

Isomeric SMILES

CC(=CCC[C@](C)(C=C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@H](CO2)O)O)O)O)O)O)C

SMILES

CC(=CCCC(C)(C=C)OC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O)C

Canonical SMILES

CC(=CCCC(C)(C=C)OC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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